molecular formula C16H14O4 B12776657 cis-4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid CAS No. 86616-94-6

cis-4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid

Cat. No.: B12776657
CAS No.: 86616-94-6
M. Wt: 270.28 g/mol
InChI Key: JWKJDAVEKUGNOJ-JKSUJKDBSA-N
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Description

cis-4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is an organic compound with a complex structure that includes a benzodioxane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves the formation of the benzodioxane ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions: cis-4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

cis-4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: A structural isomer with different spatial arrangement.

    4-Phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the methyl group, leading to different chemical properties.

    4-Methyl-1,3-benzodioxan-2-carboxylic acid: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness: cis-4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid is unique due to its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

86616-94-6

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2S,4R)-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid

InChI

InChI=1S/C16H14O4/c1-16(11-7-3-2-4-8-11)12-9-5-6-10-13(12)19-15(20-16)14(17)18/h2-10,15H,1H3,(H,17,18)/t15-,16+/m0/s1

InChI Key

JWKJDAVEKUGNOJ-JKSUJKDBSA-N

Isomeric SMILES

C[C@]1(C2=CC=CC=C2O[C@@H](O1)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1(C2=CC=CC=C2OC(O1)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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